molecular formula C6H4F2O2 B114447 5-(Difluoromethyl)furan-2-carbaldehyde CAS No. 152932-57-5

5-(Difluoromethyl)furan-2-carbaldehyde

Cat. No.: B114447
CAS No.: 152932-57-5
M. Wt: 146.09 g/mol
InChI Key: UAGUYIZBWWVNRN-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of 2-furancarboxaldehyde. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound is primarily utilized as a building block in organic synthesis . Its difluoromethyl group enhances the reactivity of the furan ring, making it suitable for various chemical transformations, including nucleophilic additions and cyclization reactions. This property allows chemists to construct diverse molecular architectures with desired functionalities.

Reactivity and Functionalization

  • The presence of the aldehyde functional group enables further derivatization, allowing for the creation of a wide array of derivatives that can be tailored for specific applications in materials science and pharmaceuticals .

Biological Applications

Potential Anticancer Agent

  • Recent studies indicate that derivatives of this compound may exhibit anticancer properties . The compound's structural features allow it to interact with biological targets, potentially disrupting cancer cell proliferation pathways . Computational studies using Density Functional Theory (DFT) have suggested favorable interactions with biomolecules, paving the way for future experimental validations.

Biological Activity Investigation

  • Research is ongoing to evaluate the biological activity of this compound and its derivatives, focusing on their interactions with various enzymes and receptors. Such investigations aim to elucidate mechanisms of action that could lead to novel therapeutic agents .

Pharmaceutical Development

Drug Development Precursor

  • The compound has been explored as a precursor in drug development , particularly for creating new therapeutic agents targeting diseases such as cancer and metabolic disorders. Its ability to form stable intermediates during synthesis makes it an attractive candidate for pharmaceutical applications .

Hypoxia-Related Disorders Treatment

  • Notably, derivatives of this compound have been investigated for their potential in treating hypoxia-associated conditions, including sickle cell disease. These compounds are designed to bind covalently with hemoglobin, enhancing oxygen delivery and stability under hypoxic conditions .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals . The compound's unique properties allow it to be incorporated into formulations for advanced materials, coatings, and agrochemicals .

Case Studies

Study Focus Findings
Anticancer ActivityDFT calculations suggest potential interactions with cancer-related biomolecules .
Drug DevelopmentExplored as a precursor for drugs targeting hypoxia-related disorders; shows promise in hemoglobin binding .
Chemical SynthesisUsed as a building block leading to various derivatives with enhanced functionalities.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)furan-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust and reactive aldehyde functionalities .

Biological Activity

Overview

5-(Difluoromethyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a difluoromethyl group and an aldehyde group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows for various interactions with biological targets, making it a candidate for further research.

  • IUPAC Name : this compound
  • Molecular Formula : C6H4F2O2
  • Molecular Weight : 162.09 g/mol
  • CAS Number : 152932-57-5
PropertyValue
Molecular FormulaC6H4F2O2
Molecular Weight162.09 g/mol
IUPAC NameThis compound
CAS Number152932-57-5

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in biochemical studies. The difluoromethyl group enhances the compound's stability and reactivity, allowing it to serve as a probe for studying enzyme-catalyzed reactions involving aldehydes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
    • Inhibition Potency : Studies have reported IC50 values in the micromolar range, indicating moderate inhibitory effects against these enzymes.
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, with certain derivatives exhibiting cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values as low as 13.36 μM against specific cancer cell lines .
  • Antiviral Potential : The compound's structure may allow it to interact with viral proteins, providing a basis for exploring its efficacy against viruses such as SARS-CoV-2. Similar furan derivatives have been investigated for their ability to inhibit viral proteases .

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)
AChE InhibitionAcetylcholinesterase~9.4
BChE InhibitionButyrylcholinesterase~5.1
Antitumor ActivityVarious cancer cell lines13.36 - 27.73
Antiviral ActivitySARS-CoV-2 Main Protease~10.76

Case Studies

  • In Vitro Evaluation of AChE and BChE Inhibition :
    A study evaluated various derivatives of furan-based compounds for their inhibitory effects on AChE and BChE, revealing that modifications at the furan ring significantly influenced potency . The presence of bulky groups in certain derivatives was found to enhance inhibitory activity.
  • Anticancer Studies :
    Another investigation focused on thiosemicarbazone derivatives from furan-2-carbaldehyde, where compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7), indicating that structural variations can lead to enhanced biological activity .
  • SARS-CoV-2 Inhibition :
    Compounds structurally similar to this compound were screened for their ability to inhibit the main protease of SARS-CoV-2, demonstrating promising results that warrant further exploration into their antiviral potential .

Properties

IUPAC Name

5-(difluoromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUYIZBWWVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6.5 ml of DMSO (dimethyl sulfoxide) and 60 ml of methylene chloride was added at -60° C. under a nitrogen atmosphere to a solution of 3.84 ml of oxalyl chloride and 40 ml of methylene chloride. The reaction mixture was stirred at -60° C. and 3.6 g of 5-difluoromethyl,2-furanmethanol in solution in 30 ml of methylene chloride were added. The mixture was stirred for 2 hours at -60° C. and a solution of 16.1 ml of triethylamine and 30 ml of methylene chloride was added over 15 minutes. The reaction mixture was stirred for half an hour at -60° C., the temperature was allowed to rise to -20° C. The mixture was stirred for half an hour at this temperature and then poured into a solution of sodium dihydrogenphosphate and extracted with methylene chloride. The extract was dried and the 3.6 g of product were chromatographed on silica by eluting with an 8/2 hexane/ethyl acetate mixture to obtain after chromatography, 2.5 g of the desired product.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
16.1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution containing 6.5 cm3 of DMSO (dimethyl sulphoxide) and 60 cm3 of methylene chloride is added at -60° C. under a nitrogen atmosphere to a solution containing 3.84 cm3 of oxalyl chloride and 40 cm3 of methylene chloride. The reaction mixture is maintained under agitation at -60° C. and 3.6 g of 5-difluoromethyl 2-furanmethanol in solution in 30 cm3 of methylene chloride is added. Agitation takes place for 2 hours at -60° C. and a solution of 16.1 cm3 of triethylamine and 30 cm3 of methylene chloride is added over 15 minutes. The reaction mixture is maintained under agitation for half an hour at -60° C., then the temperature is allowed to rise to -20° C. and agitation is continued at this temperature for half an hour. It is poured into a solution of sodium acid phosphate, extracted with methylene chloride and dried. 3.6 g of product is obtained which is chromatographed on silica eluting with a hexane--ethyl-acetate mixture 8-2. After chromatography 2.5 g of desired product is obtained.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
16.1 mL
Type
solvent
Reaction Step Five

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